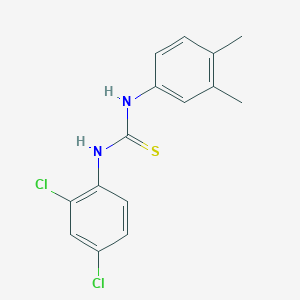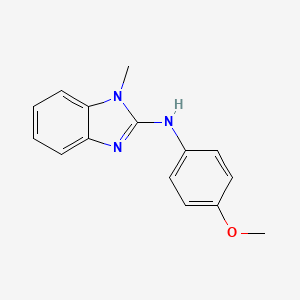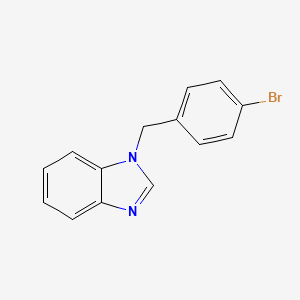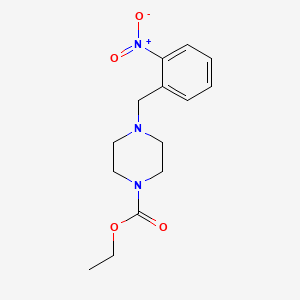
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1H-indole-2,3-dione 3-thiosemicarbazone, also known as PINDTC, is a thiosemicarbazone derivative that has been widely studied for its potential applications in the field of medicinal chemistry. PINDTC is a yellow crystalline powder that is soluble in water and organic solvents. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects. In
Mécanisme D'action
The mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been found to inhibit the replication of viruses by blocking the viral DNA polymerase and interfering with viral entry into host cells.
Biochemical and Physiological Effects:
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune responses, and the regulation of gene expression. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. It has also been found to stimulate the production of cytokines and chemokines, which are involved in immune responses and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is its broad spectrum of biological activity, which makes it a promising candidate for the development of new drugs. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is its low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, which can make it difficult to optimize its use in drug development.
Orientations Futures
There are several future directions for the study of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone. One area of research is the development of new derivatives of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone that exhibit improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone, which could lead to the development of more effective drugs. Finally, the potential applications of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone in the treatment of viral infections and microbial diseases warrant further investigation.
Méthodes De Synthèse
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone can be synthesized by reacting 1-propyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a suitable catalyst. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water. The yield of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Applications De Recherche Scientifique
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has also been found to have antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against a range of bacterial and fungal strains.
Propriétés
IUPAC Name |
(2-hydroxy-1-propylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-2-7-16-9-6-4-3-5-8(9)10(11(16)17)14-15-12(13)18/h3-6,17H,2,7H2,1H3,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQLXUCFWITXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)

![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)


![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)

![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)


![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)